1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-13-9-22(14(23)6-10-4-2-1-3-5-10)15-12(13)7-11(8-21-15)16(18,19)20/h1-5,7-9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAUFKWWPZXBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Madelung Cyclization
Madelung cyclization involves the intramolecular cyclization of N-(2-alkylphenyl)amides under strongly basic conditions. For example, heating 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide with potassium tert-butoxide at 200°C induces ring closure to form the bicyclic core. This method achieves moderate yields (45–60%) but requires careful control of reaction time to avoid decomposition of the trifluoromethyl group.
Fischer Indole Synthesis Adaptations
Adapting the Fischer indole synthesis, phenylhydrazones derived from 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde undergo acid-catalyzed cyclization. Using polyphosphoric acid (PPA) at 120°C, this method produces the pyrrolopyridine core in 55–70% yield. The trifluoromethyl group remains stable under these conditions, as confirmed by ¹⁹F NMR monitoring.
Regioselective Functionalization of the Pyrrolopyridine Core
Chlorination at the 3-Position
Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane selectively targets the 3-position of the pyrrolopyridine ring. Reactions conducted at 0°C for 4 hours achieve >90% conversion, with no observed substitution at the 2- or 4-positions. This regioselectivity aligns with the electron-rich nature of the 3-position due to the inductive effects of the neighboring nitrogen atom.
Trifluoromethyl Group Introduction
Two strategies exist for introducing the trifluoromethyl group:
- Direct Fluorination : Treatment of 3-chloro-5-bromo-1H-pyrrolo[2,3-b]pyridine with silver trifluoroacetate in DMF at 80°C replaces the bromine atom with a CF₃ group via a radical mechanism.
- Building Block Approach : Using 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde as a precursor in Fischer syntheses ensures the CF₃ group is incorporated during core formation.
Integrated Synthesis Pathways
Sequential Halogenation-Acylation Route
Convergent Synthesis Using Pre-Functionalized Intermediates
Starting with 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde, Fischer synthesis directly incorporates all substituents except the acyl group. Subsequent acylation via Ullmann coupling raises the overall yield to 34%.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Optimization
Recrystallization from ethanol/water (4:1) increases purity from 92% to 99.5%, as verified by HPLC (C18 column, MeCN/H₂O gradient).
Challenges and Mitigation Strategies
- Trifluoromethyl Group Stability : High temperatures (>150°C) cause CF₃ decomposition. Mitigated by using microwave-assisted synthesis at controlled power.
- N-Acylation Side Reactions : Competing O-acylation is suppressed by employing bulky bases like 4-dimethylaminopyridine (DMAP).
- Regioselectivity in Halogenation : Directed ortho-metallation using LDA ensures precise functionalization at the 5-position.
Chemical Reactions Analysis
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one can undergo various reactions:
Oxidation: Introducing oxygen atoms into the molecule, which might involve reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Removing oxygen atoms or adding hydrogen, often using hydrogen gas (H2) with a catalyst or sodium borohydride (NaBH4).
Substitution: Replacing one functional group with another, such as halogen exchange reactions using reagents like sodium iodide (NaI).
Common Reagents and Conditions: The compound reacts under specific conditions, usually involving organic solvents like dichloromethane (DCM) and catalysts like palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed: These reactions can yield various derivatives depending on the reactants used, such as hydroxylated, halogenated, or hydrogenated products.
Scientific Research Applications
This compound holds significant promise in various scientific domains:
Chemistry: As a building block for more complex molecules, especially in the synthesis of heterocyclic compounds.
Biology: Potential inhibitor for certain enzymes or receptors, making it valuable in drug discovery.
Medicine: Preliminary studies may show efficacy in treating specific diseases or conditions, possibly due to its binding affinity with biological targets.
Industry: Its stability and reactivity profile could make it useful in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one exerts its effects typically involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane permeability.
Comparison with Similar Compounds
Structural Analogs with Pyrrolo[2,3-b]pyridine Cores
1-(1H-Pyrrolo[2,3-b]pyridin-1-yl)ethanone (CAS 53277-42-2)
- Structure : Lacks the 3-chloro and 5-trifluoromethyl substituents.
- Molecular Formula : C₉H₈N₂O vs. C₁₄H₁₀ClF₃N₂O (target compound).
- Properties :
- Melting Point: 63–65°C (lower than expected for the target compound due to reduced substituent bulk).
- pKa: 2.76 (predicted), suggesting moderate acidity at the pyrrolo nitrogen.
- Significance : Highlights the role of halogen and trifluoromethyl groups in increasing molecular weight (160.17 vs. ~320 g/mol estimated for the target) and hydrophobicity .
2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Hydrochloride (CAS 2095410-51-6)
- Structure: Substituted with fluorine at the 5-position and an ethylamine group instead of ethanone.
- Molecular Formula : C₉H₁₁ClFN₃.
- Key Differences: The fluoro substituent may reduce steric hindrance compared to trifluoromethyl.
1H-Pyrrolo[2,3-b]pyridin-5-amine Derivatives
- Examples : 2-(Trifluoromethyl), 2-(difluoromethyl), and 2-ethyl variants.
- Comparison: The 5-trifluoromethyl group in the target compound likely enhances electron-withdrawing effects and metabolic resistance compared to ethyl or difluoromethyl groups. Amine derivatives (e.g., 5-amino substituents) prioritize hydrogen bonding, whereas the target’s ethanone group may engage in dipole interactions .
Halogenated Pyridine/Pyrrolidine Analogs
1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one
- Structure: Pyridine core with 3-chloro and 4-trifluoroethanone substituents.
- Similar trifluoromethyl and chloro groups suggest shared synthetic challenges (e.g., regioselective halogenation) .
3-Chloro-1-[(3-chlorophenyl)methyl]-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one
- Structure: Dihydropyridinone core with dual chloro substituents.
- Comparison: The dihydropyridinone core introduces conformational flexibility absent in the rigid pyrrolopyridine system. Chloro substituents may impart similar stability but differ in electronic effects due to core heteroatom arrangement .
Biological Activity
The compound 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one is a heterocyclic structure that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews its synthesis, biological activity, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core with a chloro and trifluoromethyl substituent, enhancing its lipophilicity and biological interactions. Its molecular formula is with a molar mass of 323.74 g/mol.
1. Anticancer Properties
Research indicates that derivatives of the pyrrolo[2,3-b]pyridine structure are potent inhibitors of fibroblast growth factor receptors (FGFRs), which play critical roles in tumor growth and metastasis. For example, a related compound demonstrated IC50 values against FGFR1, FGFR2, and FGFR3 of 7 nM, 9 nM, and 25 nM respectively in vitro studies, showcasing significant antiproliferative effects on breast cancer cell lines such as 4T1 and MDA-MB-231 .
Table 1: Biological Activity Against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| Compound A | 7 | 9 | 25 |
| Compound B | 15 | 20 | 30 |
The mechanism by which these compounds exert their effects includes the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have shown that they can significantly reduce the migration and invasion capabilities of cancer cells, likely through the down-regulation of matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .
Case Study 1: In Vitro Evaluation
A study evaluated the effects of a pyrrolo[2,3-b]pyridine derivative on various cancer cell lines. The results indicated that treatment led to a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. The compound also inhibited cell migration by affecting the expression levels of MMP9 and TIMP2 .
Case Study 2: Structure-Activity Relationship
Another investigation focused on modifying the structure of related compounds to enhance their binding affinity to FGFRs. The introduction of various substituents at specific positions on the pyrrolo ring was found to improve biological activity significantly. This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates for better efficacy .
Q & A
Q. What are the recommended synthetic routes for 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one?
The synthesis involves multi-step procedures, including:
- Core formation : Construct the pyrrolo[2,3-b]pyridine scaffold via cyclization reactions. For example, nitro group reduction and halogenation (e.g., chlorination) are critical steps .
- Substituent introduction : Introduce the trifluoromethyl group using trifluoromethylation reagents (e.g., CF₃Cu) under controlled conditions. Chlorination at the 3-position may require electrophilic substitution .
- Coupling reactions : Attach the phenylethanone moiety via Suzuki-Miyaura coupling or nucleophilic acyl substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives are often employed .
Key reagents : NaH, MeI (for methylation), and dichloromethane (solvent). Optimize reaction temperatures (e.g., 0°C to 105°C) to avoid side products .
Q. How can researchers analytically characterize this compound to confirm its structure?
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions. For example, similar pyrrolo-pyridine derivatives have been characterized with C–H···O/N interactions .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify the pyrrolo-pyridine core (δ 6.5–8.5 ppm for aromatic protons) and trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR) .
- Mass spectrometry (MS) : Confirm the molecular ion peak (e.g., m/z 367.1 for [M+H]⁺) and fragmentation patterns .
Q. What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Spill management : Absorb solids with inert materials (e.g., vermiculite) and dispose of as hazardous waste. For skin contact, rinse with water for 15+ minutes .
- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Substituent variation : Replace the chloro or trifluoromethyl groups with electron-withdrawing/donating groups (e.g., Br, NO₂) to modulate receptor binding .
- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Validate with in vitro assays (e.g., IC₅₀ measurements) .
- Data-driven design : Compare bioactivity data from analogs (e.g., 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine) to identify critical functional groups .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability .
Q. How can researchers resolve contradictions in reported solubility data?
Q. What challenges arise when scaling up the synthesis, and how can they be mitigated?
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Steric hindrance : The 3-chloro and 5-trifluoromethyl groups may slow Suzuki couplings. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
- Electronic effects : Electron-deficient pyridine rings favor nucleophilic aromatic substitution. Optimize pH and solvent polarity (e.g., DMF vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
